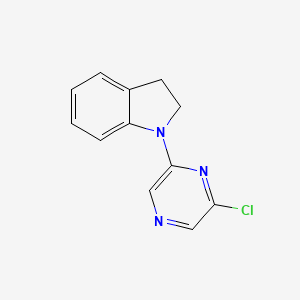

1-(6-Chloro-2-pyrazinyl)indoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloropyrazin-2-yl)-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3/c13-11-7-14-8-12(15-11)16-6-5-9-3-1-2-4-10(9)16/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPZAKYRTAWOBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=CN=CC(=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101249854 | |

| Record name | 1-(6-Chloro-2-pyrazinyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101249854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220020-34-7 | |

| Record name | 1-(6-Chloro-2-pyrazinyl)-2,3-dihydro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Chloro-2-pyrazinyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101249854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(6-Chloro-2-pyrazinyl)indoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Chemical Entity

1-(6-Chloro-2-pyrazinyl)indoline (CAS Number: 1220020-34-7) is a heterocyclic compound featuring a unique structural amalgamation of an indoline scaffold and a chloropyrazine moiety. While specific research on this particular molecule is not extensively documented in publicly available literature, its constituent chemical motifs are well-established pharmacophores, suggesting a rich potential for biological activity and diverse applications in medicinal chemistry.[1] This guide aims to provide a comprehensive technical overview of this compound, including its physicochemical properties, a plausible synthetic route, hypothesized biological and pharmacological profile, and potential applications in research and drug development. The insights presented herein are extrapolated from established principles of organic synthesis and the known biological activities of structurally related indoline and pyrazine derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 1220020-34-7 | [1] |

| Molecular Formula | C₁₂H₁₀ClN₃ | [1] |

| Molecular Weight | 231.68 g/mol | [1] |

| Canonical SMILES | C1CN(C2=CC=CC=C21)C3=CN=CC(=N3)Cl | [1] |

Synthesis and Manufacturing: A Proposed Synthetic Pathway

A potential synthetic approach is the nucleophilic aromatic substitution (SNAAr) reaction between indoline and 2,6-dichloropyrazine. The greater reactivity of one chlorine atom over the other in 2,6-dichloropyrazine allows for a selective monosubstitution.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following is a detailed, step-by-step protocol for the proposed synthesis:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indoline (1.0 eq) and 2,6-dichloropyrazine (1.1 eq).

-

Solvent and Base Addition: Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq) or N,N-diisopropylethylamine (DIPEA, 2.0 eq), to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Hypothesized Biological and Pharmacological Profile

The biological activity of this compound can be inferred from the known pharmacological properties of its constituent indoline and pyrazine moieties.

Potential Therapeutic Applications

-

Anticancer Activity: Pyrazine derivatives have demonstrated efficacy against various cancer cell lines.[2][3] The indoline nucleus is also a common feature in many anticancer agents.[4] Therefore, this compound is a promising candidate for anticancer drug discovery.

-

Neuroprotective Effects: Certain indoline and pyrazine derivatives have shown neuroprotective properties.[1] For instance, some pyrazine-containing compounds exhibit central serotonin-like activity, suggesting potential applications in neurological and psychiatric disorders.[5]

-

Antimicrobial Activity: The structural features of this compound suggest potential as an antimicrobial agent.[1]

Caption: Hypothesized biological targets and activities.

Applications in Research and Drug Development

Given its unique structure and hypothesized biological activities, this compound can serve as a valuable tool in several areas of research and development:

-

Chemical Probe: It can be used as a chemical probe to investigate biological pathways associated with cancer, neurological disorders, and infectious diseases.

-

Scaffold for Medicinal Chemistry: The compound represents a novel scaffold for the development of new therapeutic agents. The indoline and pyrazine moieties can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.

-

Fragment-Based Drug Discovery: As a fragment-like molecule, it can be used in fragment-based screening to identify novel protein targets.

Exemplary Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

To evaluate the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Conclusion

This compound is a novel heterocyclic compound with significant potential for applications in drug discovery and chemical biology. While direct experimental data on this molecule is scarce, its structural components suggest a promising profile for anticancer, neuroprotective, and antimicrobial activities. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a framework for its future investigation. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

Sources

- 1. Buy this compound | 1220020-34-7 [smolecule.com]

- 2. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors [mdpi.com]

- 3. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Central serotonin-like activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; MK-212) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological activities of pyrazoline-indole based Re(I) carbonyls: DNA interaction, antibacterial, anticancer, ROS production, lipid peroxidation, in vivo and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-(6-Chloro-2-pyrazinyl)indoline

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. 1-(6-Chloro-2-pyrazinyl)indoline, with a molecular formula of C₁₂H₁₀ClN₃ and a molecular weight of 231.68 g/mol , represents a unique scaffold combining the electron-rich indoline moiety with the electron-deficient chloropyrazine ring.[1] Such structures are of significant interest to medicinal chemists for their potential biological activities.[1]

This guide provides an in-depth, predictive, and methodological framework for the comprehensive spectroscopic characterization of this compound. As no complete experimental dataset has been published for this specific molecule, this document serves as a predictive guide and a practical workflow for researchers synthesizing or working with this compound. We will proceed not by listing data, but by explaining the scientific rationale behind acquiring and interpreting the critical spectroscopic information from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework. For a novel structure like this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is not just recommended; it is essential for definitive assignment.

Expertise & Experience: Predicted ¹H and ¹³C NMR Spectra

The expected NMR spectra are predicted based on the additive effects of the constituent indoline and chloropyrazine fragments. The numbering scheme used for assignment is shown below:

Caption: Atom numbering for NMR assignments.

Caption: Atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton spectrum will reveal the number of distinct protons and their immediate electronic environment and connectivity.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-5', H-3' | ~8.1-8.3 | s, s | 1H each | Protons on the electron-deficient pyrazine ring are significantly deshielded. They will appear as singlets as they have no adjacent protons for coupling. |

| H-4 | ~7.2-7.4 | d | 1H | Aromatic proton on the indoline ring, ortho to the electron-donating nitrogen, will be a doublet due to coupling with H-5. |

| H-7 | ~7.1-7.3 | d | 1H | Aromatic proton on the indoline ring, will appear as a doublet from coupling to H-6. |

| H-5, H-6 | ~6.8-7.1 | m | 2H | These aromatic protons on the indoline ring will likely overlap, appearing as a complex multiplet due to coupling with each other and adjacent protons. |

| H-2 | ~4.1-4.3 | t | 2H | Aliphatic protons adjacent to the ring nitrogen (N-1). They are deshielded by the nitrogen and will appear as a triplet due to coupling with the H-3 protons. |

| H-3 | ~3.1-3.3 | t | 2H | Aliphatic protons on the indoline ring, appearing as a triplet due to coupling with the H-2 protons. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon spectrum indicates the number of unique carbon environments.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2', C-6' | ~150-155 | Aromatic carbons in the pyrazine ring bonded to nitrogen are highly deshielded. C-6' is further influenced by the attached chlorine. |

| C-7a | ~145-150 | Bridgehead aromatic carbon of the indoline ring, bonded to nitrogen. |

| C-3', C-5' | ~135-140 | Aromatic CH carbons in the pyrazine ring. |

| C-3a | ~130-135 | Bridgehead aromatic carbon of the indoline ring. |

| C-4, C-5, C-6, C-7 | ~110-130 | Aromatic CH carbons of the indoline benzene ring. |

| C-2 | ~50-55 | Aliphatic carbon adjacent to the ring nitrogen (N-1). |

| C-3 | ~28-33 | Aliphatic carbon in the five-membered ring. |

Trustworthiness: A Self-Validating Protocol for NMR Data Acquisition

To confirm the predicted structure, a rigorous and systematic approach to data acquisition is required. This protocol ensures that the resulting data is of high quality and internally consistent.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in ~0.6 mL of a deuterated solvent (CDCl₃ is a good first choice; DMSO-d₆ can be used if solubility is an issue) in a clean, dry NMR tube.

-

1D ¹H NMR Acquisition:

-

Record a standard ¹H spectrum on a spectrometer of at least 400 MHz.

-

Ensure proper shimming to obtain sharp peaks.

-

Integrate all peaks to confirm the relative proton counts.

-

-

1D ¹³C{¹H} NMR Acquisition:

-

Record a proton-decoupled ¹³C spectrum. This provides the chemical shifts of all unique carbon atoms.

-

-

2D COSY (Correlation Spectroscopy) Acquisition:

-

This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[2] It is essential to confirm the connectivity within the indoline ring (H-2 with H-3, and couplings within the H-4/5/6/7 system).

-

-

2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

-

This experiment correlates each proton with the carbon atom it is directly attached to.[3] It allows for the unambiguous assignment of the CH and CH₂ groups.

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

-

This experiment shows correlations between protons and carbons over 2-3 bonds.[3] This is the key experiment to connect the molecular fragments. Look for correlations from the indoline H-2 protons to the pyrazinyl C-2' carbon to confirm the N-C bond formation.

-

Caption: Workflow for complete NMR-based structure elucidation.

Authoritative Grounding: Interpretation Strategy

The interpretation strategy relies on piecing the structure together like a puzzle.

-

Indoline Spin System: The COSY spectrum should show a clear correlation between the triplets at ~4.2 ppm (H-2) and ~3.2 ppm (H-3). It will also reveal the coupling network of the four aromatic protons (H-4 to H-7).

-

Pyrazine Protons: The two singlets around 8.1-8.3 ppm will show no COSY cross-peaks, confirming their isolation.

-

Connecting the Pieces: The crucial HMBC experiment will provide the final evidence. A cross-peak between the H-2 protons of the indoline ring and the C-2' carbon of the pyrazine ring is the definitive proof of the N-C bond connecting the two heterocyclic systems.[4]

Part 2: Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum provides a characteristic "fingerprint" based on the vibrational frequencies of chemical bonds.[5]

Expertise & Experience: Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2980-2850 | Aliphatic C-H Stretch (CH₂) | Medium |

| 1610-1580 | C=N Stretch (Pyrazine Ring) | Medium-Strong |

| 1580-1450 | C=C Stretch (Aromatic Rings) | Medium-Strong (multiple bands) |

| 1350-1250 | Aromatic C-N Stretch | Strong |

| 850-750 | C-H Out-of-Plane Bending | Strong |

| 700-600 | C-Cl Stretch | Medium |

Trustworthiness: Protocol for Solid Sample IR Analysis

For a solid, crystalline, or amorphous sample, the Thin Solid Film method is often the simplest and fastest.

Step-by-Step Protocol:

-

Solution Preparation: Place a small amount of solid (a few milligrams) in a small vial. Add a few drops of a volatile solvent like methylene chloride or acetone to completely dissolve the solid.[6]

-

Film Casting: Using a pipette, place one or two drops of the solution onto the surface of a single, clean salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, which may be aided by gentle warming with a heat gun. A thin, even film of the solid sample will remain on the plate.[6]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Evaluation: If peaks are too intense (flat-topped), clean the plate and cast a new film from a more dilute solution. If peaks are too weak, add another drop of the solution to the plate and re-dry.[6]

Caption: Workflow for Thin Solid Film IR Analysis.

Authoritative Grounding: Interpretation Strategy

The interpretation focuses on two key regions.[5] The functional group region (4000-1200 cm⁻¹) should show the expected C-H (aromatic and aliphatic) and C=N/C=C stretching frequencies. The fingerprint region (below 1200 cm⁻¹) contains a complex pattern of absorptions unique to the molecule, including the C-N and C-Cl stretches, which can be compared to reference spectra of similar compounds if available.

Part 3: Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural clues through its fragmentation pattern. For this molecule, the most critical diagnostic feature will be the isotopic signature of chlorine.

Expertise & Experience: Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a common technique that causes fragmentation, providing a structural fingerprint.

| m/z Value | Identity | Comments |

| 231/233 | [M]⁺ | Molecular Ion Peak. The presence of two peaks separated by 2 m/z units with a relative intensity of approximately 3:1 is the definitive signature for a molecule containing one chlorine atom (³⁵Cl/³⁷Cl).[7][8] |

| 196 | [M - Cl]⁺ | Loss of the chlorine radical. |

| 118 | [C₈H₈N]⁺ | Fragment corresponding to the indoline cation radical after cleavage of the pyrazinyl group. |

| 114/116 | [C₄H₃ClN₂]⁺ | Fragment corresponding to the chloropyrazine cation radical. This would also show the 3:1 chlorine isotope pattern. |

Trustworthiness: Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for volatile and thermally stable compounds like this compound.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as acetone or ethyl acetate.[9]

-

GC Method Setup:

-

Injection: Inject 1 µL of the solution into the GC inlet (e.g., at 250 °C) in splitless mode.

-

Column: Use a standard non-polar capillary column (e.g., 5% phenyl methylpolysiloxane).

-

Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min to ensure elution of the compound.[10]

-

-

MS Method Setup:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

-

Source Temperature: Set the ion source temperature to ~230 °C.[10]

-

-

Data Acquisition: Run the GC-MS method and acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the target compound.

Caption: Workflow for GC-MS Analysis and Data Interpretation.

Authoritative Grounding: Interpretation Strategy

The primary goal is to locate the molecular ion. The observation of peaks at m/z 231 and 233 in a ~3:1 intensity ratio is the strongest evidence for the compound's identity and elemental composition.[11] The masses of the fragment ions should then be analyzed to see if they correspond to logical losses from the parent structure. High-resolution mass spectrometry (HRMS) can be employed to obtain the exact mass, which can be used to confirm the molecular formula C₁₂H₁₀ClN₃ with high confidence.

Conclusion

The structural characterization of a novel molecule such as this compound is a systematic process of evidence gathering. While ¹H and ¹³C NMR provide the detailed skeletal framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and elemental formula. By following the predictive models and rigorous experimental protocols outlined in this guide, a researcher can confidently elucidate and confirm the structure of this compound, ensuring the scientific integrity required for further development in research and applied sciences.

References

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

University of Calgary, Department of Chemistry. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Schlemmer, D., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8239. Retrieved from [Link]

-

TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

-

University of Manitoba. (n.d.). GAS CHROMATOGRAPHY –MASS SPECTROMETRY Week 1: CHARACTERIZATION OF UNKNOWN COMPOUNDS IN PERFUMES. Retrieved from [Link]

-

American Chemical Society. (2017, February 28). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Chandrashekhar, N., et al. (2008). Synthesis and NMR spectral assignments of novel nitrogen and sulfur heterocyclic compounds. Magnetic Resonance in Chemistry, 46(8), 769-74. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. Synthesis and NMR spectral assignments of novel nitrogen and sulfur heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. memphis.edu [memphis.edu]

- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

Potential Therapeutic Targets of 1-(6-Chloro-2-pyrazinyl)indoline: A Hypothesis-Driven Framework for Discovery

An In-Depth Technical Guide

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential therapeutic targets of the novel heterocyclic compound, 1-(6-Chloro-2-pyrazinyl)indoline. As direct experimental data for this specific molecule is limited in publicly accessible scientific literature[1], this guide employs a hypothesis-driven approach. By dissecting the compound into its core pharmacophoric components—the indoline scaffold and the chlorinated pyrazine moiety—we infer a range of plausible biological targets based on robust evidence from structurally analogous molecules.

The primary hypothesized therapeutic areas are Oncology and Central Nervous System (CNS) Disorders . In oncology, potential targets include critical receptor tyrosine kinases like c-Met and ALK , the tumor suppressor regulator MDM2 , and Topoisomerase II [2][3][4]. For CNS applications, key targets of interest include the serotonin 5-HT2C receptor , dopamine D2/D4 receptors , and enzymes such as monoamine oxidase (MAO) [5][6][7][8]. Furthermore, based on related structures, activity as a cannabinoid receptor (CB1/CB2) modulator is also explored[9].

This guide details the scientific rationale for each potential target, presents structured workflows for experimental validation, provides step-by-step protocols for key assays, and uses visualizations to clarify complex pathways and processes. The objective is to provide a foundational research framework to accelerate the investigation and potential development of this compound as a novel therapeutic agent.

Introduction and Molecular Profile

This compound is a heterocyclic compound (Molecular Formula: C₁₂H₁₀ClN₃, Molecular Weight: 231.68 g/mol ) that merges two biologically significant scaffolds[1].

-

The Indoline Scaffold: A saturated analog of indole, this motif is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. Its conformational flexibility and ability to serve as a hydrogen bond donor/acceptor make it a versatile core for interacting with a variety of protein targets.

-

The Chlorinated Pyrazine Ring: Pyrazine rings are common in kinase inhibitors, where the nitrogen atoms often act as hydrogen bond acceptors, anchoring the ligand in the ATP-binding pocket. The chloro-substituent can significantly modulate the electronic properties of the ring and may participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

The unique combination of these moieties suggests that this compound may possess a multi-faceted pharmacological profile, making it a compelling candidate for target discovery campaigns[1].

Potential Therapeutic Area: Oncology

The indoline and pyrazine scaffolds are heavily featured in the design of modern anticancer agents. Based on this precedent, we hypothesize several high-priority oncology targets.

Target Class: Receptor Tyrosine Kinases (RTKs)

Dysregulation of RTK signaling is a hallmark of many cancers. The pyrazinyl moiety, in particular, is a known hinge-binding motif for many kinase inhibitors.

The Hepatocyte Growth Factor Receptor (c-Met) and Anaplastic Lymphoma Kinase (ALK) are RTKs whose aberrant activation drives tumor growth, invasion, and metastasis in cancers such as non-small cell lung cancer (NSCLC) and gastric carcinoma[2].

Causality for Investigation: Structurally related aminopyridyl/pyrazinyl spiro[indoline-3,4′-piperidine]-2-ones have been identified as potent, selective, and orally efficacious dual inhibitors of c-Met and ALK[2]. These compounds demonstrated significant tumor growth inhibition in xenograft models[2]. The core pyrazinyl-indoline structure of our topic compound could potentially mimic the key interactions of these established inhibitors within the c-Met and ALK ATP-binding pockets.

Caption: Hypothesized inhibition of the c-Met signaling pathway.

Target Class: DNA Replication & Repair

Topo II is an essential enzyme that resolves DNA topological problems during replication and transcription. Its inhibition leads to catastrophic DNA damage and apoptosis in rapidly dividing cancer cells.

Causality for Investigation: Novel pyrazoline derivatives containing an indole skeleton have been synthesized and identified as non-intercalative Topo II catalytic inhibitors. These compounds induced G2/M cell cycle arrest and apoptosis in cancer cells, demonstrating low cytotoxicity in normal cells[4]. The indole-pyrazoline combination is structurally related to our indoline-pyrazine compound, suggesting a similar mechanism of action could be operative.

Potential Therapeutic Area: Central Nervous System (CNS) Disorders

Indoline-based compounds are well-represented among CNS-active agents due to their structural similarity to neurotransmitters like serotonin.

Target Class: G-Protein Coupled Receptors (GPCRs)

The 5-HT2C receptor is implicated in the control of mood, appetite, and cognition. Modulators of this receptor are investigated for treating depression, anxiety, schizophrenia, and obesity.

Causality for Investigation:

-

Pyrazino[1,2-a]indoles have been synthesized and identified as partial agonist ligands at the 5-HT2C receptor[5][10].

-

The compound 6-chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084) was the first reported selective 5-HT2C receptor antagonist with brain penetrance[8].

-

A structurally simpler analog, 6-chloro-2-[1-piperazinyl]-pyrazine (CPP), has been shown to have a serotonin-mimetic action in the central nervous system[11]. This strong body of evidence suggests the chloro-indoline/pyrazine combination in our molecule is highly predisposed to interact with the 5-HT2C receptor.

The endocannabinoid system, particularly the CB1 and CB2 receptors, is a key therapeutic target for pain, inflammation, appetite, and various neurological disorders.

Causality for Investigation: Indoline-substituted pyrazoline derivatives have been explicitly reported as cannabinoid receptor modulators, with specific compounds showing high affinity for both CB1 and CB2 receptors[9]. This precedent provides a direct rationale for screening this compound for activity at these targets.

Proposed Target Validation Workflow

A tiered, systematic approach is essential to efficiently identify and validate the biological targets of a novel compound. The following workflow is proposed to move from broad-based screening to specific functional validation.

Caption: A tiered experimental workflow for target validation.

Key Experimental Protocols

Protocol 1: Broad Kinase Panel Screening (Primary Screen)

Objective: To perform an unbiased screen against a large panel of human kinases to identify initial, high-affinity interactions.

Methodology: Competitive Binding Assay (e.g., DiscoveRx KINOMEscan®)

-

Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

-

Assay Principle: The test compound is incubated at a fixed concentration (e.g., 1 µM or 10 µM) with a panel of DNA-tagged kinases. An immobilized, active-site directed ligand is included in the reaction.

-

Competition: The compound competes with the immobilized ligand for binding to the kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

-

Quantification: The amount of bound kinase is measured using quantitative PCR (qPCR) of the DNA tag.

-

Data Analysis: Results are typically expressed as "% Control," where a lower percentage indicates stronger binding.

-

% Control = (Signal_compound / Signal_DMSO) * 100

-

-

Hit Selection: Kinases showing significant inhibition (e.g., >90% inhibition or a % Control < 10) are selected as primary hits for follow-up.

Protocol 2: Biochemical IC50 Determination for c-Met (Hit Confirmation)

Objective: To determine the in vitro potency (IC50) of the compound against a confirmed kinase hit, such as c-Met.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

-

Reagent Preparation:

-

Prepare a 2X solution of recombinant c-Met enzyme in kinase buffer.

-

Prepare a 4X solution of the peptide substrate (e.g., ULight™-poly-GT) and ATP in kinase buffer.

-

Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer to create 4X compound solutions.

-

-

Kinase Reaction:

-

Dispense 5 µL of the 4X compound dilutions (or DMSO control) into a low-volume 384-well plate.

-

Add 5 µL of the 2X c-Met enzyme solution to each well.

-

Initiate the reaction by adding 10 µL of the 4X substrate/ATP solution.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Add 10 µL of HTRF detection buffer containing an anti-phosphotyrosine antibody labeled with Europium cryptate (Eu³⁺-cryptate).

-

Incubate for 60 minutes at room temperature to allow antibody binding.

-

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

-

Data Analysis:

-

Calculate the HTRF ratio: (Signal_665nm / Signal_620nm) * 10,000.

-

Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 3: Cellular Target Engagement (Functional Validation)

Objective: To confirm that the compound binds to its intended target (e.g., c-Met) in a complex cellular environment.

Methodology: Cellular Thermal Shift Assay (CETSA®)

-

Cell Culture: Culture a c-Met dependent cell line (e.g., GTL-16 gastric carcinoma) to ~80% confluency.

-

Compound Treatment: Treat intact cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours at 37°C.

-

Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by rapid cooling.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

-

Protein Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet).

-

Quantification: Analyze the amount of soluble c-Met remaining in the supernatant at each temperature point using a quantitative immunoassay such as Western Blot or ELISA.

-

Data Analysis: Plot the fraction of soluble c-Met versus temperature for each compound concentration. A positive result is indicated by a rightward shift in the melting curve in the presence of the compound, demonstrating target stabilization upon binding.

Data Presentation

Quantitative data generated from the proposed validation studies should be summarized for clear interpretation and comparison.

Table 1: Summary of Hypothesized Targets and Rationale

| Therapeutic Area | Target Class | Specific Target | Rationale based on Structural Analogs | Key Reference(s) |

|---|---|---|---|---|

| Oncology | RTK | c-Met / ALK | Pyrazinyl spiro-indolines are potent dual inhibitors. | [2] |

| Oncology | DNA Repair | Topoisomerase II | Indole-pyrazolines are non-intercalative inhibitors. | [4] |

| CNS | GPCR | 5-HT2C Receptor | Pyrazinoindoles and chloro-indolines modulate 5-HT2C. | [5][8][11] |

| CNS / Pain | GPCR | CB1 / CB2 Receptors | Indoline-pyrazolines are known CB receptor modulators. |[9] |

Table 2: Example Data Output from Proposed Assays (Hypothetical)

| Assay Type | Target | Result Type | Value |

|---|---|---|---|

| Kinase Panel | c-Met | % Control @ 1µM | 2.1% |

| Kinase Panel | ALK | % Control @ 1µM | 5.8% |

| Kinase Panel | EGFR | % Control @ 1µM | 65.4% |

| Biochemical Assay | c-Met | IC50 | 35 nM |

| Biochemical Assay | ALK | IC50 | 88 nM |

| Cellular Assay | GTL-16 Cells | Proliferation EC50 | 210 nM |

| Cellular Assay | GTL-16 Cells | CETSA ΔTm @ 10µM | +4.2 °C |

Conclusion and Future Directions

This guide establishes a robust, evidence-based framework for investigating the therapeutic potential of this compound. By leveraging structure-activity relationships from known pharmacologically active molecules, we have prioritized a set of high-probability targets in oncology and neuroscience, with c-Met/ALK and the 5-HT2C receptor representing particularly compelling starting points.

The successful validation of a primary target using the proposed workflow would trigger subsequent phases of drug discovery, including:

-

Lead Optimization: Initiating a medicinal chemistry campaign to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

-

In Vivo Pharmacology: Assessing pharmacokinetics, pharmacodynamics (target modulation in tissue), and efficacy in relevant animal models of disease.

-

Safety and Toxicology: Evaluating off-target effects and establishing a preliminary safety profile.

By systematically executing the strategies outlined herein, research teams can efficiently elucidate the mechanism of action of this compound and determine its potential as a next-generation therapeutic.

References

-

Dandawate, P. et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. Available at: [Link]

-

Alami, M. et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. PMC - NIH. Available at: [Link]

-

Dandawate, P. et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. PubMed. Available at: [Link]

-

Rahman, M. A. & Siddiqui, A. A. (2010). Pyrazoline Derivatives: A Worthy Insight into the Recent Advances and Potential Pharmacological Activities. ResearchGate. Available at: [Link]

-

Shah, S. et al. (2010). Recent advances in the therapeutic applications of pyrazolines. PMC - PubMed Central. Available at: [Link]

-

Kumar, B. et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. PMC - NIH. Available at: [Link]

-

Li, X. et al. (2013). Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. NIH. Available at: [Link]

- N.A. (n.d.). US8304541B2 - Process for the manufacture of an indolinone derivative. Google Patents.

-

Nogueira, F. et al. (2022). Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones Active against Plasmodium and Trypanosomatids. ACS Publications. Available at: [Link]

-

Clineschmidt, B. V. et al. (1977). Central Serotonin-Like Activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; MK-212). N.A.. Available at: [Link]

-

Du, Y. et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. PubMed - NIH. Available at: [Link]

-

Alami, M. et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. ResearchGate. Available at: [Link]

-

N.A. (n.d.). Byproducts in the Synthesis of Di-2-pyrazinylmethane. N.A.. Available at: [Link]

-

N.A. (2020). Synthesis and biological evaluation of novel pyrazoline derivatives containing indole skeleton as anti-cancer agents targeting topoisomerase II. ResearchGate. Available at: [Link]

-

Bhatt, B. et al. (2020). Biological activities of pyrazoline-indole based Re(I) carbonyls: DNA interaction, antibacterial, anticancer, ROS production, lipid peroxidation, in vivo and in vitro cytotoxicity studies. PubMed. Available at: [Link]

-

N.A. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. PubMed. Available at: [Link]

-

N.A. (2018). Enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives via an organocatalytic three-component cascade reaction. PMC - NIH. Available at: [Link]

-

N.A. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. PubMed. Available at: [Link]

-

N.A. (1997). 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist. PubMed. Available at: [Link]

Sources

- 1. Buy this compound | 1220020-34-7 [smolecule.com]

- 2. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Central serotonin-like activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; MK-212) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(6-Chloro-2-pyrazinyl)indoline as a Pharmaceutical Intermediate

Introduction

1-(6-Chloro-2-pyrazinyl)indoline is a heterocyclic compound featuring a bicyclic indoline moiety fused to a chlorinated pyrazine ring. Its molecular formula is C₁₂H₁₀ClN₃, and it has a molecular weight of 231.68 g/mol [1]. This molecule holds significant interest for researchers, scientists, and drug development professionals due to the presence of two key pharmacophores: the indoline and the pyrazine systems. The indoline scaffold is a common feature in a multitude of natural products and synthetic drugs, exhibiting a wide range of biological activities[2]. Similarly, the pyrazine ring is a well-established component in medicinal chemistry, contributing to a diverse array of pharmacological properties, including anticancer and antimicrobial activities[3].

The strategic combination of these two moieties in this compound presents a unique scaffold for the development of novel therapeutic agents. The chlorine atom on the pyrazine ring serves as a versatile handle for further chemical modifications, allowing for the exploration of a broad chemical space and the fine-tuning of biological activity. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound as a key pharmaceutical intermediate.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, its physicochemical properties can be inferred from its constituent parts: indoline and chloropyrazine.

| Property | Predicted Value/Characteristic | Rationale and Supporting Data |

| Molecular Formula | C₁₂H₁₀ClN₃ | |

| Molecular Weight | 231.68 g/mol | [1] |

| Appearance | Likely a solid at room temperature | High molecular weight and aromatic nature suggest a solid state. |

| Melting Point | Not available. Expected to be significantly higher than indoline (-21 °C)[4]. | The addition of the bulky and rigid chloropyrazinyl group increases molecular weight and intermolecular forces. For comparison, 1-(2,6-Dichlorophenyl)-2-indolinone has a melting point of 156-158°C[5]. |

| Solubility | Limited solubility in water. Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Indoline has a water solubility of approximately 5 g/L[4]. The larger, more hydrophobic nature of the title compound would likely decrease aqueous solubility. Pyrazine itself is water-soluble, but the overall molecule is dominated by the larger, less polar indoline and the chloro-substituent. |

| Stability | Expected to be stable under standard laboratory conditions. | Indoline and chloropyrazine are generally stable compounds. |

Synthesis of this compound

The synthesis of this compound can be logically approached through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful and widely used method for the formation of carbon-nitrogen bonds. The proposed synthesis involves the coupling of indoline with 2,6-dichloropyrazine.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a direct and efficient route to couple an amine (indoline) with an aryl halide (2,6-dichloropyrazine). The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a suitable phosphine ligand. A base is required to deprotonate the amine and facilitate the catalytic cycle.

Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies for similar substrates. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary to achieve optimal yield and purity.

Materials:

-

Indoline

-

2,6-Dichloropyrazine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (e.g., 2 mol%), Xantphos (e.g., 4 mol%), and Cs₂CO₃ (e.g., 1.5 equivalents).

-

Add 2,6-dichloropyrazine (1.0 equivalent) and indoline (1.1 equivalents) to the flask.

-

Add anhydrous toluene via syringe.

-

Seal the flask and heat the reaction mixture at a specified temperature (e.g., 100-110 °C) with vigorous stirring for a designated time (e.g., 12-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of Pd(OAc)₂ as the palladium precursor and Xantphos as the ligand is common for Buchwald-Hartwig aminations. Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step of the catalytic cycle, which is often rate-limiting.

-

Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the indoline nitrogen without competing in the coupling reaction.

-

Solvent: Toluene is a common high-boiling, non-polar solvent for this type of reaction, allowing for the necessary reaction temperatures to be reached.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure efficient reaction.

Role as a Pharmaceutical Intermediate

The structure of this compound makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

Potential Downstream Modifications and Therapeutic Targets

The following diagram illustrates how this compound can be used as a scaffold to generate a library of compounds for drug discovery.

Sources

- 1. Buy this compound | 1220020-34-7 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indoline | 496-15-1 [chemicalbook.com]

- 5. 1-(2,6-Dichlorophenyl)-2-indolinone CAS#: 15307-86-5 [m.chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis and Applications of Pyrazino[1,2-a]indoles

Executive Summary

The pyrazino[1,2-a]indole framework, a tricyclic heterocyclic system, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique structure, combining the functionalities of both indole and pyrazine, has led to the discovery of derivatives with a vast spectrum of biological activities.[3][4] This guide provides an in-depth review of the principal synthetic methodologies developed for this core, ranging from classical name reactions to modern catalytic systems. We will explore the causality behind strategic synthetic choices and provide detailed protocols for key transformations. Furthermore, this document will survey the diverse applications of pyrazino[1,2-a]indole derivatives, highlighting their roles as potent agents in neuropsychiatry, oncology, and infectious diseases, supported by structure-activity relationship data.[3][5]

Introduction

The fusion of an indole nucleus with a pyrazine ring at the N5 and C9a positions gives rise to the pyrazino[1,2-a]indole system.[3][6] This architectural combination has proven to be exceptionally fruitful for the development of novel therapeutics. The indole moiety provides a rich platform for π-stacking interactions and hydrogen bonding, while the pyrazine ring offers sites for substitution to modulate physiochemical properties and biological targeting.

Structurally, the field is broadly divided into two key subtypes: the (3,4-dihydro)pyrazino[1,2-a]indoles and the corresponding (3,4-dihydro)-pyrazino[1,2-a]indol-1-ones.[3][6] These classes often exhibit distinct pharmacological profiles; for instance, dihydropyrazinoindoles have shown efficacy at melatonin and adenosine receptors, whereas pyrazinoindol-1-ones have been investigated for antiviral and anti-allergenic activities.[6][7] This guide will dissect the synthetic pathways to both scaffolds and connect these molecular architectures to their functional applications.

Part I: Synthesis of the Pyrazino[1,2-a]indole Core

The construction of the pyrazino[1,2-a]indole nucleus is predominantly achieved by forming the six-membered pyrazine ring onto a pre-existing indole framework. The most common strategy involves an intramolecular cyclization between a substituent on the indole C2 position and a nucleophilic side chain attached to the indole nitrogen.[3][6]

Section 1: Foundational Cyclization Strategies

The Pictet-Spengler Reaction

A cornerstone in the synthesis of indole-fused heterocycles, the Pictet-Spengler reaction, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution and ring closure.[8] In the context of pyrazino[1,2-a]indoles, a key precursor is 2-(1H-indol-1-yl)ethanamine, which reacts with various carbonyl compounds. The reaction's driving force is the formation of a stable iminium ion, which is sufficiently electrophilic to attack the nucleophilic indole ring.[8]

Caption: General mechanism of the Pictet-Spengler reaction for pyrazino[1,2-a]indole synthesis.

Modern advancements have introduced highly enantioselective iso-Pictet-Spengler reactions using chiral silicon Lewis acids, achieving excellent yields (55-90%) and high enantioselectivity (86-96% ee).[3][6] Gold(I)-catalyzed variants have also been developed, expanding the reaction's scope to more complex heterocyclic systems with good yields.[3][6]

The Bischler-Napieralski Reaction

This classical reaction provides another powerful route, typically involving the intramolecular cyclization of β-arylethylamides under dehydrating acidic conditions (e.g., POCl₃, P₂O₅).[9][10] The reaction proceeds through a nitrilium ion intermediate, which undergoes electrophilic attack on the electron-rich indole ring to form a dihydroisoquinoline-like system.[9] This can then be further elaborated into the desired pyrazino[1,2-a]indole. A key consideration is that the indole nucleus must be sufficiently activated to facilitate the cyclization.

Caption: General mechanism of the Bischler-Napieralski reaction adapted for pyrazino[1,2-a]indole synthesis.

An innovative "interrupted Bischler-Napieralski" strategy has been developed using trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine. This method generates persistent spiroindoleninium intermediates that can be trapped by nucleophiles, providing a versatile route to spirocyclic pyrrolidinoindolines, which are substructures of many alkaloids.[11]

Section 2: Modern Catalytic Methodologies

The field has increasingly adopted metal-catalyzed reactions to achieve higher efficiency, selectivity, and functional group tolerance.

-

Palladium Catalysis: Domino reactions involving a Pd-catalyzed Buchwald-Hartwig amination followed by an intramolecular C-H activation/annulation provide a convenient one-pot approach to construct the pyrazinoindole core.[12]

-

Gold Catalysis: Gold catalysts, such as AuCl₃, are particularly effective at activating alkyne functionalities.[3] 2-Substituted-1-(prop-2-yn-1-yl)-1H-indoles can undergo intramolecular cyclization in the presence of a gold catalyst and a nitrogen source to form the pyrazine ring.[3]

-

Rhodium Catalysis: Dirhodium catalysts can generate α-imino carbenes from N-sulfonyltriazoles, which then react with imidazolines to afford hexahydropyrazinoindoles in excellent yields.[3][13]

Caption: Comparison of modern catalytic workflows for pyrazino[1,2-a]indole synthesis.

Section 3: Synthesis of Pyrazino[1,2-a]indol-1-ones

The synthesis of the pyrazinoindol-1-one subtype often employs different strategies, including Michael addition reactions and both metal-catalyzed and metal-free cyclizations.[3][7] One efficient method involves the Michael addition of an indole nitrogen anion to an electrophilic species, followed by an intramolecular Sₙ2 substitution by an amide group to form the lactam ring of the pyrazinoindol-1-one system in excellent yields.[3]

| Synthetic Method | Key Reagents/Catalysts | Typical Precursors | Advantages |

| Michael Addition | Strong Base (e.g., NaH) | Indole-2-carboxamides, Sulfonium salts | High yields, good functional group tolerance.[3] |

| Gold-Catalyzed Cyclization | AuCl₃ (5 mol%) | N-propargyl-indole-2-carbaldehyde | Dual functionality, can form different products.[3] |

| Metal-Free Cyclization | Cs₂CO₃, Amines | N-propargyl-indole-2-carbaldehyde | Avoids metal contamination, cost-effective.[3] |

| Palladium-Catalyzed | Organopalladium catalysts | Varies | Broad substrate scope.[3] |

Table 1: Summary of key synthetic routes to Pyrazino[1,2-a]indol-1-ones.

Part II: Applications in Drug Discovery

The pyrazino[1,2-a]indole scaffold is a versatile pharmacophore, with derivatives demonstrating a wide array of biological activities.

Caption: The diverse biological targets and therapeutic areas for pyrazino[1,2-a]indole derivatives.

Section 4: Neuropharmacological Agents

Derivatives of this scaffold have been extensively studied for their effects on the central nervous system. Certain pyrazino[1,2-a]indoles act as partial agonists at the 5HT₂C receptor, a target for treating neuropsychiatric disorders.[3][6] Others have shown high affinity for melatonin and adenosine receptors, indicating potential applications as sleep aids or for treating neurological conditions.[4][6]

| Compound Type | Target Receptor | Reported Activity | Therapeutic Potential |

| Substituted Pyrazinoindoles | 5HT₂C | Partial Agonist | Neuropsychiatric Disorders[3] |

| 3,4-Dihydropyrazinoindoles | Melatonin Receptors | Agonist | Sleep Disorders[6] |

| 3,4-Dihydropyrazinoindoles | Adenosine Receptors | Agonist | Neurological Conditions[6] |

| Various Derivatives | Sigma Receptors | Ligand | Pain Management[14] |

Table 2: Neuropharmacological activity profile of selected pyrazino[1,2-a]indole derivatives.

Section 5: Anticancer Therapeutics

The planar, polycyclic nature of the pyrazino[1,2-a]indole system makes it an ideal candidate for an intercalating agent or a kinase inhibitor.[5] Significant antiproliferative activity has been discovered, particularly against human chronic myelogenous leukemia (K562) cells.[5] Structure-activity relationship (SAR) studies have been crucial in optimizing potency. For example, in a series of methoxy-substituted pyrazino[1,2-a]indoles, the compound with a methoxy group at the C-8 position was identified as the most potent agent against K562 cells, while moving the group to the C-6 or C-7 positions resulted in inactive compounds.[5] This highlights the critical role of substituent placement in defining biological activity.

Section 6: Anti-Infective and Anti-Inflammatory Agents

The therapeutic reach of pyrazino[1,2-a]indoles extends to infectious and autoimmune diseases. Various derivatives have been reported to possess antibacterial, antifungal, and antiviral properties.[1][2][3] In the realm of immunology, certain C1-substituted pyrazinoindoles have been developed as potent S1P₁ receptor agonists with nanomolar EC₅₀ values.[6] S1P₁ agonists are a validated class of drugs for treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Experimental Protocol: Representative Pictet-Spengler Synthesis of a 1,3-Disubstituted 1,2,3,4-Tetrahydropyrazino[1,2-a]indole

This protocol is adapted from the work of Ghorai et al. for the synthesis of 1,3-disubstituted tetrahydropyrazino[1,2-a]indoles via a BF₃-OEt₂ catalyzed Pictet-Spengler reaction.[6][13]

Objective: To synthesize a 1,3-disubstituted 1,2,3,4-tetrahydropyrazino[1,2-a]indole.

Materials:

-

Appropriately substituted N-((1H-indol-1-yl)methyl)-N-(1-arylethyl)amine (1.0 equiv)

-

Paraformaldehyde (2.0 equiv)

-

Boron trifluoride diethyl etherate (BF₃-OEt₂) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting amine (1.0 equiv) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Add paraformaldehyde (2.0 equiv) to the stirred solution. Then, add BF₃-OEt₂ (1.5 equiv) dropwise over 5 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the solvent under reduced pressure.

-

Isolation: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 1,3-disubstituted 1,2,3,4-tetrahydropyrazino[1,2-a]indole.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The reported stereoselectivity for this method is often excellent (>99% de, ee).[13]

Conclusion and Future Perspectives

The pyrazino[1,2-a]indole scaffold has firmly established itself as a versatile and valuable core in modern medicinal chemistry. The synthetic toolkit for its construction is mature, offering a range of classical and modern catalytic methods that allow for precise control over substitution and stereochemistry. The broad and potent biological activities exhibited by its derivatives, from CNS modulation to anticancer and anti-inflammatory effects, ensure that this heterocyclic system will remain an area of intense research.

Future efforts will likely focus on the development of novel, more sustainable catalytic systems, the exploration of asymmetric syntheses to access single enantiomers directly, and the expansion of the scaffold's application into new therapeutic areas and materials science. The continued elucidation of structure-activity relationships will be paramount in designing next-generation pyrazino[1,2-a]indole-based drugs with enhanced potency and selectivity.

References

-

Zhang, K., Tran, C., Alami, M., Hamze, A., & Provot, O. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 779. [Link]

-

Singh, A., Mahapatra, S., Sewariya, S., Singh, N., Singh, S., Kumar, Y., Bandichhor, R., & Chandra, R. (2021). A Mini-Review on the Synthesis of Pyrazinoindole: Recent Progress and Perspectives. Mini-Reviews in Organic Chemistry, 18(4), 504-514. [Link]

-

Provot, O., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. ProQuest. [Link]

-

Alami, M., Hamze, A., & Provot, O. (2021). Selected biologically active pyrazino[1,2-a]indoles. ResearchGate. [Link]

-

Alami, M., Hamze, A., & Provot, O. (2021). Overview of pyrazino[1,2-a]indol-1-ones having biological properties. ResearchGate. [Link]

-

MDPI. Pyrazino[1,2-a]Indoles. Encyclopedia.pub. [Link]

-

Zhang, K., Tran, C., Alami, M., Hamze, A., & Provot, O. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. ResearchGate. [Link]

-

Singh, A. (2021). A Mini-Review on the Synthesis of Pyrazinoindole: Recent Progress and Perspectives. ResearchGate. [Link]

-

Wang, Y., et al. (2023). Enzymatic Construction of Rare Pyrazino[1,2-a]indole Framework: Side Chain Migration-Driven Pictet–Spengler Activity of McbB. ACS Chemical Biology. [Link]

-

Aiello, F., et al. (2011). Discovery of 8-methoxypyrazino[1,2-a]indole as a New Potent Antiproliferative Agent Against Human Leukemia K562 Cells. A Structure-Activity Relationship Study. Letters in Drug Design & Discovery, 8(3), 233-238. [Link]

-

Tourwé, D., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1048. [Link]

-

Ryabukhin, S. V., et al. (2017). Synthesis of Heteroannulated Indolopyrazines through Domino N–H Palladium-Catalyzed/Metal-Free Oxidative C–H Bond Activation. The Journal of Organic Chemistry, 82(24), 13342-13355. [Link]

-

Wikipedia. Pictet–Spengler reaction. [Link]

- Buschmann, H., et al. (2018). Pyrazino[1,2-a]indole compounds, their preparation and use in medicaments.

-

Abu-Safieh, K. A., et al. (2002). Bischler-Napieralski Synthesis of Some New Pyrazole-Fused β-Carbolines. Zeitschrift für Naturforschung B, 57(11), 1327-1332. [Link]

- Buschmann, H., et al. (2016). Pyrazino[1,2-a]indole compounds, their preparation and use in medicaments.

-

Balasubramanian, C., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38165-38176. [Link]

-

Tizzard, G. J., et al. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4699. [Link]

-

Wikipedia. Bischler–Napieralski reaction. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2013). Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction. Organic Letters, 15(15), 3950-3953. [Link]

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

-

Raubo, P., & Ladwa, N. (2012). Synthesis of 4H-Pyrazino[1,2-a]pyrimidine-4,9(8H)-diones and Imidazo[1,2-a]pyrazin-8(7H)-ones. Synlett, 23(20), 2935-2938. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activities of Pyrazino[1,2-<i>a</i>]indole and Pyrazino[1,2-<i>a</i>]indol-1-one Derivatives - ProQuest [proquest.com]

- 5. Discovery of 8-methoxypyrazino[1,2-a]indole as a New Potent Antiproliferative Agent Against Human Leukemia K562 Cells. A Structure-Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 10. Bischler-Napieralski Reaction [organic-chemistry.org]

- 11. Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Heteroannulated Indolopyrazines through Domino N–H Palladium-Catalyzed/Metal-Free Oxidative C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. US9879015B2 - Pyrazino[1,2-a]indole compounds, their preparation and use in medicaments - Google Patents [patents.google.com]

The Chloro-Pyrazinyl Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Introduction: The Privileged Chloro-Pyrazinyl Core

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid scaffold have made it a "privileged" structure in the design of bioactive molecules.[1][2] The introduction of a chlorine atom onto this ring creates the chloro-pyrazinyl moiety, a pharmacophore that has unlocked potent and selective compounds across a remarkable spectrum of therapeutic areas. From trailblazing anti-tubercular agents like Pyrazinamide to cutting-edge kinase inhibitors in oncology, the strategic placement of a chlorine atom profoundly influences the physicochemical properties and biological activity of these compounds.[1][3][4]

This technical guide, intended for researchers and drug development professionals, provides an in-depth exploration of the structure-activity relationships (SAR) of chloro-pyrazinyl compounds. Moving beyond a mere catalog of derivatives, we will dissect the causal relationships between structural modifications and their impact on biological outcomes. We will delve into the critical role of the chlorine substituent, explore the influence of substitutions at other positions of the pyrazine ring, and examine how these modifications dictate target engagement and cellular activity. This guide is designed to be a practical resource, offering not only a comprehensive overview of SAR but also detailed experimental protocols and visual aids to empower your own research endeavors.

The Pivotal Role of the Chlorine Atom: More Than Just a Halogen

The chlorine atom on the pyrazine ring is far from a passive substituent. Its presence is a key determinant of the compound's reactivity, metabolic stability, and target-binding interactions. The high electronegativity of chlorine withdraws electron density from the pyrazine ring, making the ring more susceptible to nucleophilic attack, a property often exploited in the synthesis of derivatives.[2] This electron-withdrawing nature also modulates the pKa of nearby nitrogen atoms, influencing their ability to act as hydrogen bond acceptors or donors.

Furthermore, the chlorine atom can participate in various non-covalent interactions within a protein's binding pocket, including halogen bonding and hydrophobic interactions. These interactions can significantly enhance binding affinity and selectivity for the target protein. The position of the chlorine atom is also critical. For instance, in the synthesis of 2-hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine, a 2-chloropyrazine intermediate was strategically used to facilitate a subsequent cross-coupling reaction.[2]

Dissecting the Structure-Activity Landscape of Chloro-Pyrazinyl Compounds

The biological activity of chloro-pyrazinyl compounds can be finely tuned by strategic modifications to the pyrazine core and its substituents. Below, we explore the key SAR principles across different therapeutic applications.

Antimicrobial and Antitubercular Activity

The pyrazine scaffold is central to the action of Pyrazinamide, a first-line drug for tuberculosis.[5] Research into chloro-pyrazinyl derivatives has aimed to build upon this success, seeking compounds with improved potency and activity against drug-resistant strains.

A series of 3-benzylaminopyrazine-2-carboxamides, synthesized from 3-chloropyrazine-2-carboxamide, demonstrated that substitution on the benzylamino moiety significantly impacts antimycobacterial activity.[6][7] For example, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide showed potent activity against Mycobacterium tuberculosis with a low cytotoxicity profile.[6] This suggests that the electronic and steric properties of the substituent on the benzylamine play a crucial role in target engagement.

In another study, chloropyrazine conjugated benzothiazepines were synthesized and evaluated for their antitubercular and antimicrobial activities.[8][9] The results indicated that specific substitutions on the benzothiazepine ring system led to significant activity, highlighting the importance of the overall molecular architecture in addition to the chloro-pyrazinyl core.[8][9]

Table 1: Antitubercular Activity of Selected Chloro-Pyrazinyl Derivatives

| Compound ID | Structure | Target/Assay | Activity (MIC/IC50) | Reference |

| 8 | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC: 6 µM | [6] |

| 27 | Chloropyrazine conjugated benzothiazepine | M. tuberculosis | MIC: 18.10 µM | [8] |

| 34 | Chloropyrazine conjugated benzothiazepine | M. tuberculosis | MIC: 18.10 µM | [8] |

| 4 | 3-[(4-chlorobenzyl)amino]pyrazine-2-carboxamide | M. kansasii | MIC: 84 µM | [6] |

Kinase Inhibition in Oncology

The pyrazine scaffold is a common feature in many small molecule kinase inhibitors.[1][3] The chloro-pyrazinyl moiety, in particular, has been incorporated into potent inhibitors of various kinases implicated in cancer progression.

Imidazo[1,2-a]pyrazine derivatives have been designed as selective inhibitors of Aurora A kinase, a key regulator of mitosis that is often overexpressed in cancer.[3][10] Quantitative structure-activity relationship (QSAR) studies on these compounds have highlighted the importance of specific pharmacophoric features for potent inhibition.[10] These studies revealed that the spatial arrangement of substituents on the imidazopyrazine core is critical for binding to the ATP-binding pocket of the kinase.[10]

Derivatives of 3-Chloro-2-pyrazinamine have also been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), another important class of kinases in oncology.[3] The chlorine atom in these compounds often serves as a key anchoring point within the kinase's active site.

Table 2: Kinase Inhibitory Activity of Chloro-Pyrazinyl Compounds

| Compound Class | Target Kinase | Key Structural Features for Activity | Activity Range (IC50) | Reference |

| Imidazo[1,2-a]pyrazines | Aurora A Kinase | Specific substitutions on the imidazopyrazine core | 5 to 3700 nM | [10] |

| 2,3-Diphenyl-5-substituted pyrazines | S-Phase Kinase-Associated Protein 2 (Skp2) | Rigid side chain on the pyridine core, bulky terminal groups | Starting hit IC50: 42.8 μM | [11] |

| 3-(pyrazin-2-yl)-1H-indazole derivatives | PIM-1 Kinase | Electron-withdrawing groups on the indazole ring | Varies based on substitution | [12][13] |

Experimental Protocols: A Practical Guide

To ensure the reliability and reproducibility of SAR studies, robust and well-validated experimental protocols are essential. The following section provides detailed methodologies for key assays used in the evaluation of chloro-pyrazinyl compounds.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum standardized to 0.5 McFarland

-

Test compound stock solution (e.g., in DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (vehicle, e.g., DMSO)

-

Resazurin solution (for viability assessment)

Procedure:

-

Compound Preparation: Prepare serial two-fold dilutions of the test compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compound, positive control, and negative control. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

(Optional) Viability Staining: To confirm the visual assessment, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration that remains blue.